molecular formula C6H9N3 B13109604 Pyrrolidine-1-carbimidoylcyanide

Pyrrolidine-1-carbimidoylcyanide

Cat. No.: B13109604
M. Wt: 123.16 g/mol
InChI Key: FFDPTJCMPUERJC-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carbimidoylcyanide is an organic compound that features a pyrrolidine ring attached to a carbimidoylcyanide group. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidine-1-carbimidoylcyanide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with cyanogen chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbimidoylcyanide group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-1-carbimidoylcyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The carbimidoylcyanide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyrrolidine-1-carboxylic acid derivatives.

    Reduction: Formation of pyrrolidine-1-carbimidoylamine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine-1-carbimidoylcyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carbimidoylcyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation.

Comparison with Similar Compounds

Pyrrolidine-1-carbimidoylcyanide can be compared with other similar compounds, such as:

    Pyrrolidine-2-carboxylic acid: Known for its role in peptide synthesis.

    Pyrrolidine-1-carboxamide: Used in medicinal chemistry for drug design.

    Pyrrolidine-1-carbonitrile: Explored for its potential as a pharmaceutical intermediate.

Uniqueness: this compound is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

pyrrolidine-1-carboximidoyl cyanide

InChI

InChI=1S/C6H9N3/c7-5-6(8)9-3-1-2-4-9/h8H,1-4H2

InChI Key

FFDPTJCMPUERJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=N)C#N

Origin of Product

United States

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